1-[1-(6-Methylpyrimidin-4-yl)piperidin-4-yl]pyrrolidin-3-ol
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Overview
Description
1-[1-(6-Methylpyrimidin-4-yl)piperidin-4-yl]pyrrolidin-3-ol is a complex organic compound that features a pyrimidine ring, a piperidine ring, and a pyrrolidine ring
Preparation Methods
The synthesis of 1-[1-(6-Methylpyrimidin-4-yl)piperidin-4-yl]pyrrolidin-3-ol typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol and reagents such as arginine . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-[1-(6-Methylpyrimidin-4-yl)piperidin-4-yl]pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, where halogen atoms can be replaced by nucleophiles like amines or thiols. Common reagents and conditions used in these reactions include solvents like ethanol and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[1-(6-Methylpyrimidin-4-yl)piperidin-4-yl]pyrrolidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[1-(6-Methylpyrimidin-4-yl)piperidin-4-yl]pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may form hydrogen bonds with amino acid residues in the active site of an enzyme, leading to inhibition or activation of the enzyme’s function . The pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
1-[1-(6-Methylpyrimidin-4-yl)piperidin-4-yl]pyrrolidin-3-ol can be compared with other similar compounds such as:
1-(6-Methylpyrimidin-4-yl)piperidin-4-ol: This compound lacks the pyrrolidine ring, making it less complex and potentially less versatile in its applications.
4-(1-Pyrrolidinyl)piperidine: This compound has a similar structure but does not contain the pyrimidine ring, which may affect its binding properties and reactivity. The uniqueness of this compound lies in its combination of three different rings, which can provide a diverse range of chemical and biological activities.
Properties
IUPAC Name |
1-[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c1-11-8-14(16-10-15-11)17-5-2-12(3-6-17)18-7-4-13(19)9-18/h8,10,12-13,19H,2-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTYINZMLKQTQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCC(CC2)N3CCC(C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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